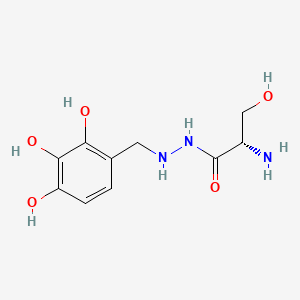
Benserazide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benserazide, (S)- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .
準備方法
Synthetic Routes and Reaction Conditions
Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be selected from water, ethanol, isopropanol, and glycol dimethyl ether . The process involves heating the mixture to 40°C, vacuumizing, and then passing hydrogen through the solution. The product is then crystallized and purified .
Industrial Production Methods
The industrial production of benserazide hydrochloride involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of solvents like ethanol and isopropanol is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and quality .
化学反応の分析
Types of Reactions
Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the decarboxylation of aromatic L-amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving benserazide include hydrogen, catalysts like palladium on carbon (Pd/C), and solvents such as ethanol and water . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major product formed from the reactions involving benserazide is benserazide hydrochloride, which is used in combination with levodopa for therapeutic purposes .
科学的研究の応用
Benserazide has a wide range of scientific research applications:
作用機序
Benserazide exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase, which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. This inhibition increases the availability of levodopa to the brain, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease . The molecular targets involved include the enzyme aromatic L-amino acid decarboxylase and pathways related to dopamine synthesis and regulation .
類似化合物との比較
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used in combination with levodopa/benserazide for the treatment of Parkinson’s disease.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This property makes it an effective adjunct therapy in combination with levodopa, reducing peripheral side effects and increasing the availability of levodopa to the brain .
特性
CAS番号 |
26652-10-8 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1 |
InChIキー |
BNQDCRGUHNALGH-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


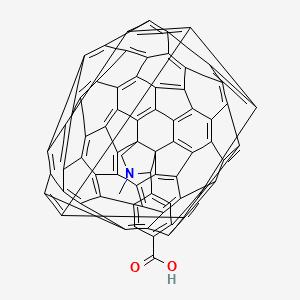
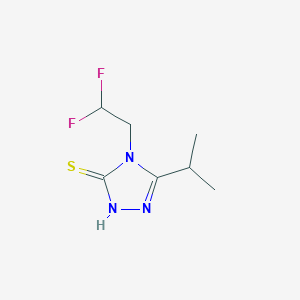
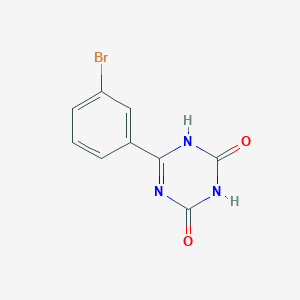

![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
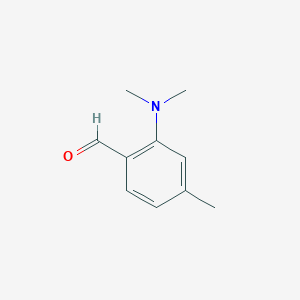
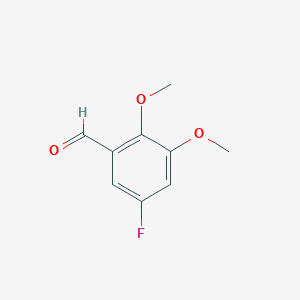
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

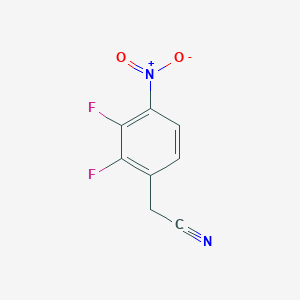
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
